Dibromomalonic acid

Overview

Description

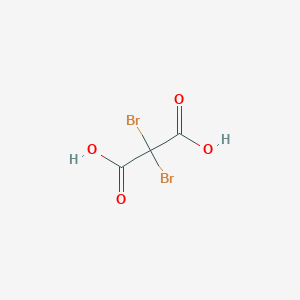

Dibromomalonic acid (C₃H₂Br₂O₄) is a brominated derivative of malonic acid, characterized by two bromine atoms substituted at the α-positions of the central carbon. It serves as a key intermediate in organic synthesis, particularly in halogenation reactions and cyclopropane formation . Its synthesis involves bromination of malonic acid under controlled conditions, though challenges in isolating pure this compound have been noted due to its propensity for decarboxylation . The compound is sensitive to temperature and light, with stability enhanced at 0°C but rapid decomposition observed at room temperature (RT) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromomalonic acid can be synthesized through the bromination of malonic acid. The process involves the addition of bromine to malonic acid in the presence of a catalyst, typically in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination of the malonic acid.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale bromination reactors where malonic acid is treated with bromine under controlled conditions. The process is optimized to achieve high yield and purity of the final product. The reaction mixture is then purified through crystallization or distillation to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dibromomalonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dibromoacetic acid.

Reduction: Reduction reactions can convert this compound to malonic acid or its derivatives.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.

Major Products

Oxidation: Dibromoacetic acid.

Reduction: Malonic acid or its derivatives.

Substitution: Various substituted malonic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Dibromomalonic acid is utilized as a reagent in organic synthesis for creating various dibrominated compounds. Its unique reactivity allows it to participate in substitution reactions with nucleophiles such as amines and alcohols, leading to products like dibromomaleimides and dibromomaleate esters .

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Description |

|---|---|---|

| Substitution | Dibromomaleimides | Formed from reaction with amines |

| Substitution | Dibromomaleate Esters | Formed from reaction with alcohols |

| Reduction | Dibromosuccinic Acid | Resulting from reduction reactions |

| Hydrolysis | Dibromomaleic Anhydride | Intermediate formed during hydrolysis |

Biochemical Applications

In biochemistry, this compound has been studied for its ability to modify biomolecules. It targets disulfide bonds in proteins, particularly antibodies, enhancing their stability and reactivity. This property is crucial for developing more effective therapeutic agents .

Case Study: Antibody Modification

- Objective: To enhance the stability of therapeutic antibodies.

- Method: Conjugation of this compound to antibodies.

- Outcome: Achieved over 90% homogeneity in modified antibodies, demonstrating potential for improved bioavailability and efficacy in drug delivery systems .

Medicinal Chemistry

This compound is investigated for its potential use in drug conjugation and targeted drug delivery systems. Its ability to selectively modify proteins suggests applications in creating more effective therapeutics that can target specific biological pathways or diseases .

Table 2: Potential Medicinal Applications

| Application | Description |

|---|---|

| Drug Conjugation | Enhances delivery and efficacy of therapeutic agents |

| Targeted Drug Delivery | Utilizes modified antibodies for specific targeting |

Mechanism of Action

The mechanism of action of dibromomalonic acid involves its reactivity with various chemical species. The bromine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, this compound can inhibit certain enzymes by reacting with their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Bromomalonic Acid (C₃H₃BrO₄)

- Stability: Bromomalonic acid (monobrominated) is less brominated than dibromomalonic acid and exhibits faster decomposition at RT (solution fades in 25 minutes vs. 135 minutes for this compound) .

- Synthesis : Prepared via bromination of malonic acid, but with fewer side reactions compared to this compound .

- Applications : Acts as a precursor in oscillatory redox reactions but is less reactive in cyclopropane synthesis compared to this compound esters .

Dibromoacetic Acid (C₂H₂Br₂O₂)

- Formation : this compound undergoes decarboxylation to yield dibromoacetic acid (DBAA), a stable terminal product in bromination reactions .

- Stability : DBAA is more thermally stable (melting point 48–50°C) and less prone to decomposition than this compound .

- Utility : Found as a disinfection byproduct, whereas this compound is rarely detected in final reaction mixtures due to its transient intermediate role .

Diethyl Dibromomalonate (C₇H₁₀Br₂O₄)

- Stability : The ester form of this compound is more stable and less moisture-sensitive, making it preferred for synthetic applications .

- Reactivity: Used in organozinc reactions to form cyclopropane derivatives, showcasing its utility in constructing complex organic frameworks .

Tribromoacetic Acid (C₂HBr₃O₂)

- Bromination Requirement : Requires three bromine substitutions, forming under harsher conditions compared to this compound .

- Polarity : Less polar than this compound, as evidenced by chromatographic mobility differences .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Stability at RT | Solubility | Key Application |

|---|---|---|---|---|---|

| This compound | C₃H₂Br₂O₄ | 273.86 | Low (decomposes) | Water, ether | Intermediate in halogenation |

| Bromomalonic acid | C₃H₃BrO₄ | 198.96 | Moderate | Ether | Redox reaction studies |

| Diethyl dibromomalonate | C₇H₁₀Br₂O₄ | 317.96 | High | Ether, CH₂Cl₂ | Cyclopropane synthesis |

| Dibromoacetic acid | C₂H₂Br₂O₂ | 217.83 | High | Water | Disinfection byproduct |

Table 2: Chromatographic Mobility (Silica Gel TLC)

| Compound | Migration Order (Least to Most Polar) | Reference |

|---|---|---|

| Malonic acid | 1 | |

| Bromomalonic acid | 2 | |

| This compound | 3 | |

| Dibromoacetic acid | 4 |

Research Findings

- Decarboxylation : this compound rapidly loses CO₂ at RT, forming dibromoacetic acid. This limits its isolation in pure form .

- Synthetic Challenges : Early synthesis methods (e.g., Conrad et al.) yielded impure this compound, necessitating recrystallization at low temperatures .

- Reaction Pathways : In bromination of malonic acid, this compound forms as an intermediate but is absent in final products due to its instability, unlike dibromoacetic acid .

- Ester Utility: Diethyl dibromomalonate’s stability enables its use in organometallic reactions, such as forming cyclopropanes with organozinc reagents .

Biological Activity

Dibromomalonic acid, also known as 2,3-dibromobutenedioic acid, is a halogenated organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

This compound is characterized by its two bromine substituents on the double bond of the maleic acid structure. The general formula is . It can be synthesized through various methods, including the bromination of maleic acid or via other synthetic routes involving halogenation reactions.

Biological Activity

1. Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators. The compound's ability to disrupt cellular processes in cancer cells suggests a promising avenue for cancer therapy .

3. Enzyme Inhibition

this compound has been investigated for its role as an enzyme inhibitor. It can act as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in controlling metabolic diseases or conditions related to enzyme dysregulation .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial pathogens. The results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL for some strains. The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that this compound may trigger programmed cell death pathways .

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic methods for dibromomalonic acid in laboratory settings?

this compound is typically synthesized via bromination of malonic acid under controlled conditions. A common method involves reacting malonic acid with potassium bromate (KBrO₃) and sulfuric acid (H₂SO₄) in an ice bath (0–1°C) to minimize thermal decomposition. Bromine is generated in situ from KBrO₃ and HBr, leading to dibromination . Alternative protocols adjust reagent concentrations (e.g., 0.28 M KBr) to optimize yield . Challenges include rapid bromine consumption and side reactions, necessitating strict temperature control.

Q. How can researchers characterize this compound and confirm its purity?

Thin-layer chromatography (TLC) on silica gel plates is widely used to identify this compound in reaction mixtures . High-resolution mass spectrometry (HRMS) can confirm molecular identity via characteristic peaks (e.g., CHBr₂ fragment) . Thermal stability assessments (e.g., monitoring decomposition at room temperature) and melting point determination (202–206°C for derivatives like dibromomalonamide) provide additional validation .

Q. What are the key considerations for handling and storing this compound?

Due to its thermal instability, this compound must be stored at 0°C and used immediately after synthesis. Decomposition occurs rapidly at room temperature, releasing CO₂ and forming degradation products . Experiments should be conducted in ice baths, and ether extracts of reaction mixtures should be analyzed promptly to avoid false negatives in detection .

Advanced Research Questions

Q. How can researchers mitigate the thermal instability of this compound during kinetic studies?

To study reaction kinetics, maintain temperatures below 5°C using cryostatic setups. Rapid analytical techniques like stopped-flow spectrophotometry or inline NMR can capture transient intermediates before decomposition . Pre-chilled solvents and reagents minimize exothermic side reactions. For long-term stability, derivatization (e.g., converting to diamides) is recommended .

Q. Why are contradictions observed in detecting this compound in oscillatory oxidation reactions?

In malonic acid bromination systems (e.g., Belousov-Zhabotinsky reactions), this compound may not accumulate due to competing pathways. For example, decarboxylation or further bromination to tribromo derivatives can dominate under specific pH or temperature conditions . Researchers should use TLC with synthetic standards (e.g., BrMA and Br₂MA) and control experiments (e.g., omitting cerium ions) to isolate target compounds .

Q. What methodologies resolve discrepancies in this compound detection during product analysis?

Combine multiple analytical approaches:

- Chromatography : Compare Rf values on TLC against synthesized this compound .

- Spectroscopy : Use HRMS or IR to distinguish between this compound and its isomers/degradants .

- Kinetic profiling : Monitor bromine consumption rates; slower depletion correlates with this compound formation .

Q. How does this compound participate in decarboxylation reactions, and how can this be controlled?

this compound undergoes decarboxylation under acidic or thermal stress, producing dibromoacetic acid. To suppress this, keep reaction pH neutral and temperatures below 10°C. Isotopic labeling (e.g., ¹³C) can trace decarboxylation pathways, while polar solvents (e.g., DMSO) stabilize the carboxylate form .

Q. Methodological Recommendations

Properties

IUPAC Name |

2,2-dibromopropanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVFEYCDTGTUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)O)(Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504650 | |

| Record name | Dibromopropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-45-9 | |

| Record name | Dibromopropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.